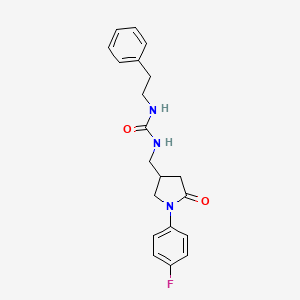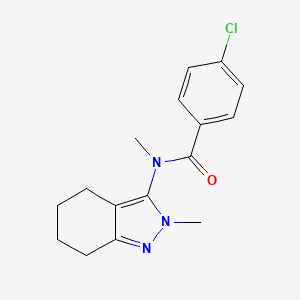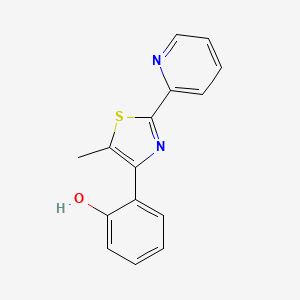![molecular formula C9H15N3O B2360693 [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-24-5](/img/structure/B2360693.png)
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPM and is a pyrazolylmethanamine derivative. MPM has a unique structure that makes it an interesting compound to study, and its synthesis method is relatively straightforward.
Mecanismo De Acción
The mechanism of action of MPM is not well understood. However, studies have shown that MPM can interact with metal ions and other biomolecules, such as proteins and nucleic acids. These interactions may lead to changes in the structure and function of these biomolecules, which could explain the biochemical and physiological effects of MPM.
Biochemical and Physiological Effects:
MPM has been shown to have various biochemical and physiological effects. For example, MPM can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. MPM has also been shown to have antioxidant properties, which may protect cells from oxidative stress. Additionally, MPM has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPM in lab experiments is its stability and ease of synthesis. MPM can be synthesized using a relatively simple two-step process, and the resulting compound is stable under a wide range of conditions. However, one limitation of using MPM in lab experiments is its limited solubility in aqueous solutions. This may make it challenging to study the compound in certain biological systems.
Direcciones Futuras
There are several future directions for the study of MPM. One direction is the development of new MPM-based ligands for metal ions. These ligands could have improved properties, such as increased selectivity or sensitivity. Another direction is the study of MPM in biological systems, such as cells and tissues. This could provide insights into the mechanism of action of MPM and its potential applications in medicine. Additionally, the development of new synthetic methods for MPM could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
MPM can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-5-pyrazolylmethanol with paraformaldehyde in the presence of a base to yield 1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-ylmethanol. The second step involves the reduction of the intermediate compound using sodium borohydride to yield MPM.
Aplicaciones Científicas De Investigación
MPM has a wide range of potential applications in scientific research. One of the most promising applications is its use as a ligand for metal ions. MPM can form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied extensively for their potential applications in catalysis, sensing, and imaging.
Propiedades
IUPAC Name |
[1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-3-4-13-7-9-8(5-10)6-11-12(9)2/h3,6H,1,4-5,7,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRSSORRYBWFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360614.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)

![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)

![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)

![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2360627.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)

![N-[[4-cyclohexyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360631.png)